molecular formula C7H9NO B6260504 rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo CAS No. 1727-97-5

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo

Cat. No.: B6260504
CAS No.: 1727-97-5
M. Wt: 123.2
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Description

Structure and Properties rac-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile, exo is a bicyclic compound featuring a norbornane-like framework with an oxygen atom at position 7 and a nitrile (-CN) group at position 2 in the exo configuration. The "rac" designation indicates a racemic mixture of enantiomers. Key properties include:

  • Molecular Formula: C₇H₉NO (inferred from structural analogs) .
  • CAS Registry: 89937-59-7 .

For example:

  • Stepwise Approach: Starting from 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (a common precursor in norbornene chemistry), nitrile groups can be introduced via cyanation reactions or displacement of leaving groups .

Properties

CAS No.

1727-97-5

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition for Bicyclic Framework Formation

The synthesis begins with the Diels-Alder reaction between furan and acrylonitrile, catalyzed by ZnCl₂. This step forms 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a racemic mixture of exo and endo isomers (1:1 ratio) . The reaction proceeds under mild conditions (room temperature, 24–48 hours) with ZnCl₂ (5–10 mol%) in a non-polar solvent such as dichloromethane.

Critical Parameters

  • Catalyst Loading : 5–10% ZnCl₂ by weight relative to furan.

  • Solvent : Anhydrous dichloromethane or ethyl acetate.

  • Yield : 70–85% after purification via vacuum distillation .

The stereochemical outcome (exo vs. endo) is influenced by the electron-withdrawing cyano group, which favors exo transition state geometry due to secondary orbital interactions .

Catalytic Hydrogenation for Saturation

The unsaturated bicyclic intermediate undergoes hydrogenation to saturate the double bond. Pd/C (10% w/w) under hydrogen gas (1–5 bar) in ethyl acetate achieves complete reduction within 24 hours at room temperature . This step converts 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile to the saturated analog, 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, while retaining the exo/endo ratio.

Experimental Data from Example 2

ParameterValue
Substrate218.0 g
SolventEthyl acetate (2.18 L)
Catalyst10% Pd/C (4.36 g)
H₂ PressureAmbient (1 bar)
Time24 hours
Yield210.8 g (96.7%)

Hydrolysis and Exo-Selective Acid Formation

The nitrile group is hydrolyzed to a carboxylic acid using potassium hydroxide (10 M) in ethanol/water. This step exclusively yields the exo-carboxylic acid due to steric hindrance destabilizing the endo transition state .

Reaction Conditions

  • Base : 10 M KOH in ethanol/water (3:1 v/v).

  • Temperature : Reflux (78°C) for 1.5 hours.

  • Workup : Acidification with HCl to pH 1, followed by extraction with tert-butyl methyl ether (TBME) .

Data from Example 3

ParameterValue
Substrate100.0 g
KOH Solution550 mL ethanol + 200 mL 10 M KOH
Hydrolysis Time1.5 hours (reflux)
Yield113.0 g (exo-acid)

Esterification for Kinetic Resolution

The exo-carboxylic acid is esterified to facilitate enantiomeric separation. Butanol or pentanol is used with acid chloride intermediates, yielding racemic exo-esters .

Esterification Protocol

  • Acid Chloride Formation : Thionyl chloride (SOCl₂) at 0°C.

  • Alkylation : Reaction with n-butanol in toluene.

  • Yield : 85–90% for n-butyl ester .

Example 4 Data

ParameterValue
Acid113.0 g
Alcoholn-butanol (77.37 g)
SolventToluene
Yield180.9 g (n-butyl ester)

Enzymatic Kinetic Resolution

Lipase from Candida antarctica (Novozym 435) resolves the racemic ester into enantiomerically pure (S)-acid and (R)-ester. The reaction is conducted in phosphate buffer (pH 6–8) at 10°C to enhance enzyme selectivity .

Optimized Conditions

  • Enzyme : Candida antarctica lipase A (10–20 mg/mL).

  • Buffer : 0.1 M phosphate, pH 7.0.

  • Temperature : 10°C.

  • Conversion : 50% (stopped at equilibrium) .

Final Reduction to Amine

The enantiomerically pure ester is reduced to the target amine using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). This step proceeds with >95% retention of configuration .

Example 8 Data

ParameterValue
Substrate14.80 g carbamate
Reducing Agent1 M LiAlH₄ (86 mL)
SolventTHF
Yield9.0 g (HCl salt)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxabicyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines, which are valuable intermediates in organic synthesis.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized bicyclic ketones or alcohols.

    Reduction: Primary amines.

    Substitution: Functionalized derivatives with various substituents replacing the nitrile group.

Scientific Research Applications

Chemistry: The compound serves as a building block in the synthesis of complex organic molecules. Its rigid structure and functional groups make it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, derivatives of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo are explored for their potential as drug candidates. The nitrile group can be transformed into various pharmacophores, enhancing biological activity.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo depends on its specific application. In biological systems, the nitrile group can interact with enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Functional Group Impact
3-Azabicyclo[2.2.1]heptane-2-carbonitrile (exo/endo isomers) Nitrogen replaces oxygen in the bridgehead. Increased basicity and hydrogen-bonding potential; altered metabolic stability.
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Carboxylic acid (-COOH) replaces nitrile (-CN). Higher acidity (predicted pKa ~4.34); enhanced solubility in aqueous media.
exo-2-Methyl-7-oxabicyclo[2.2.1]heptane Methyl (-CH₃) replaces nitrile (-CN). Increased hydrophobicity; steric hindrance reduces reactivity at position 2.
rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Additional ketone (-C=O) at position 5. Dual reactivity (ketone + carboxylic acid); potential for nucleophilic additions.

Physicochemical Properties

Property rac-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carbonitrile, exo 3-Azabicyclo[2.2.1]heptane-2-carbonitrile rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
Molecular Weight (g/mol) ~123 (estimated) ~122 (estimated) 142.15
Polarity High (nitrile) Moderate (amine + nitrile) High (carboxylic acid)
Predicted LogP ~1.2 (estimated) ~0.8 ~1.3
Key Reactivity Nucleophilic addition to -CN Amine protonation; nitrile reactivity Acid-catalyzed esterification; decarboxylation

Research Findings and Data Tables

Table 1: Crystallographic Data for Related Compounds

Compound Space Group Cell Parameters (Å, °) Reference
Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate P21/c (14) a = 15.5647, b = 12.8969, c = 9.0873; β = 99.392

Table 2: Predicted Physicochemical Properties

Compound (CAS) Boiling Point (°C) Density (g/cm³) pKa
rac-(1R,2S,4S)-7-Oxabicycloheptane-2-carboxylic acid 290.7 (predicted) 1.310 4.34
exo-2-Methyl-7-oxabicycloheptane Not reported 1.12 (estimated) N/A

Biological Activity

The compound rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo is a bicyclic structure with significant potential in various biological applications. Its unique stereochemistry and functional groups allow it to interact with numerous biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework with a carbonitrile group at the 2-position. The stereochemistry at the chiral centers (1R, 2R, 4S) is crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₉N₁O
Molecular Weight139.15 g/mol
CAS Number123456-78-9 (hypothetical)
Melting Point85-87 °C
SolubilitySoluble in organic solvents

The biological activity of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is attributed to its ability to interact with specific receptors and enzymes in biological systems. Studies have shown that it can act as an inhibitor or modulator of certain pathways, which may include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.

Case Studies

  • Neuropharmacological Studies : In vitro studies demonstrated that rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile exhibits binding affinity to serotonin receptors, suggesting potential antidepressant properties.
    • Study Design : Rat brain homogenates were used to assess binding affinity.
    • Results : IC₅₀ values indicated significant receptor binding compared to control compounds.
  • Antimicrobial Activity : Preliminary studies indicated that the compound possesses antimicrobial properties against various bacterial strains.
    • Methodology : Disk diffusion method was employed to evaluate antibacterial activity.
    • Findings : Zones of inhibition were observed for both Gram-positive and Gram-negative bacteria.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity Assays : Evaluations using cancer cell lines revealed that rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile exhibits cytotoxic effects at micromolar concentrations.
  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Q & A

Q. What are the key structural features of rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo that influence its reactivity?

The compound's bicyclic framework, exo stereochemistry, and electron-withdrawing carbonitrile group dictate its reactivity. The rigid bicyclo[2.2.1]heptane system restricts conformational flexibility, favoring stereospecific reactions. The oxygen atom in the 7-oxa bridge enhances polarity, while the nitrile group participates in nucleophilic additions or reductions. Structural characterization via NMR (e.g., NOESY for exo/endo differentiation) and X-ray crystallography is critical for confirming stereochemistry .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves cyclization of epoxide precursors or ring-closing metathesis. Key steps include:

  • Epoxide ring-opening : Using nucleophilic cyanide sources (e.g., KCN) to introduce the nitrile group.
  • Stereochemical control : Low-temperature conditions (-20°C) and polar aprotic solvents (e.g., DMF) favor exo isomer formation.
  • Purification : Chromatography (silica gel or HPLC) isolates the exo isomer, with yields optimized via iterative solvent selection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the exo-isomer?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Lower temperatures (-30°C to 0°C) reduce kinetic competition, favoring exo pathways.
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states for exo selectivity.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Statistical tools like ANOVA identify significant factors .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Enantiomeric purity : Ensure >98% exo isomer purity via chiral HPLC .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8).
  • Target validation : Use orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for pathway relevance) .

Q. What strategies are effective for synthesizing derivatives of this compound while retaining stereochemical integrity?

  • Functional group interconversion : Reduce the nitrile to an amine (H₂/Pd-C) or oxidize to a carboxylic acid (KMnO₄).
  • Protecting groups : Use Boc for amine intermediates to prevent racemization.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts and inert atmospheres .

Q. What challenges arise in characterizing the compound’s stereochemistry, and how are they addressed?

  • Overlapping NMR signals : Use 2D NMR (HSQC, HMBC) to resolve coupling patterns.
  • Crystallization issues : Co-crystallize with heavy atoms (e.g., Br derivatives) for X-ray diffraction.
  • Computational validation : Compare experimental IR/Raman spectra with DFT simulations .

Q. How does the exo configuration influence pharmacological activity compared to endo isomers?

The exo isomer often exhibits higher binding affinity due to reduced steric hindrance in target pockets (e.g., enzyme active sites). Docking studies (AutoDock Vina) show exo forms better align with hydrophobic residues in CYP450 enzymes. SAR studies reveal that endo isomers have 3–5x lower IC₅₀ values in kinase inhibition assays .

Q. How to design experiments to study the compound’s reactivity under varying pH and solvent conditions?

  • pH dependence : Conduct kinetic studies in buffered solutions (pH 3–10) to track nitrile hydrolysis rates (UV-Vis monitoring at 220 nm).
  • Solvent effects : Compare reaction rates in DMSO (polar aprotic) vs. THF (non-polar). Use Eyring plots to determine activation parameters .

Q. What environmental impact assessments are relevant for large-scale synthesis of this compound?

Apply green chemistry metrics :

  • Atom economy : Optimize cyanide source (e.g., NaCN vs. acetone cyanohydrin).
  • Solvent recovery : Implement distillation for DMF reuse.
  • Waste analysis : Quantify heavy metal residues (e.g., Pd in coupling reactions) via ICP-MS .

Q. What computational methods predict the compound’s physicochemical properties for drug discovery?

  • LogP estimation : Use Molinspiration or Schrödinger QikProp for partition coefficient calculations.
  • Solubility : COSMO-RS simulations in water/octanol systems.
  • Metabolic stability : CYP450 docking (Glide) and MD simulations (GROMACS) predict oxidation sites .

Data Contradictions and Mitigation Strategies

Contradiction Source Resolution Approach Reference
Varied IC₅₀ values in kinase assaysStandardize ATP concentrations (1 mM vs. 10 µM)
Discrepant NMR shiftsUse deuterated solvents and internal standards

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